4-Chloro-7-fluoro-6-iodoquinazoline is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 290.49 g/mol. This compound is a derivative of quinazoline, which consists of fused benzene and pyrimidine rings. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent by inhibiting receptor tyrosine kinases associated with malignant tumors .
4-Chloro-7-fluoro-6-iodoquinazoline is classified within the broader category of quinazoline derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound can be sourced from chemical suppliers and is utilized in various synthetic pathways for drug development .
The synthesis of 4-chloro-7-fluoro-6-iodoquinazoline can be achieved through several methods, primarily involving substitution reactions. One common synthetic route involves the reaction of 7-iodoquinazolin-4-one with phosphorus oxychloride under reflux conditions in an inert atmosphere (such as nitrogen) for approximately two hours. This reaction results in the formation of the desired compound after subsequent purification steps involving partitioning between aqueous sodium carbonate and ethyl acetate .
Another method uses 2-amino-4-fluorobenzoic acid and formamidine acetate as raw materials. These are reacted in ethylene glycol monomethylether to yield 7-fluoro-4-hydroxyquinazoline, which is then nitrated to obtain 7-fluoro-6-nitro-4-hydroxyquinazoline. The final step involves treating this intermediate with sulfoxide chloride to produce 4-chloro-7-fluoro-6-nitroquinazoline .
4-Chloro-7-fluoro-6-iodoquinazoline primarily undergoes substitution reactions. A notable reaction is N-arylation, where the chlorine atom is substituted with an aryl group. This reaction is often facilitated by microwave irradiation in a solvent mixture of tetrahydrofuran and water .
Common Reagents:
Reaction Conditions:
Major Products:
The major products from these reactions include various substituted quinazolines that exhibit promising antiproliferative properties against tumor cells.
The mechanism of action for 4-chloro-7-fluoro-6-iodoquinazoline involves its role as an inhibitor of receptor tyrosine kinases (RTKs). These kinases are crucial in signaling pathways that regulate cell growth and differentiation. By inhibiting these pathways, the compound can potentially suppress tumor growth.
Biological Activity:
Research indicates that quinazoline derivatives can effectively inhibit certain RTKs, leading to reduced proliferation of cancer cells .
The physical properties of 4-chloro-7-fluoro-6-iodoquinazoline include:
Chemical properties include:
Relevant Data:
The compound's melting point, boiling point, and specific reactivity profiles have yet to be extensively documented but are essential for practical applications in synthesis and drug formulation.
4-Chloro-7-fluoro-6-iodoquinazoline has significant applications in medicinal chemistry, particularly in the development of anticancer drugs. Its ability to inhibit receptor tyrosine kinases makes it a candidate for further research into targeted cancer therapies. Additionally, it serves as an intermediate in the synthesis of other biologically active compounds .
This compound exemplifies the potential for halogenated quinazolines in pharmaceutical development, offering avenues for novel therapeutic agents against various malignancies.
The C(6)-iodo substituent in 4-chloro-7-fluoro-6-iodoquinazoline exhibits exceptional reactivity in palladium-catalyzed cross-coupling reactions due to the low bond dissociation energy (BDE) of the C(6)–I bond (66.45 kcal/mol). This property facilitates preferential functionalization at C(6) over the C(4)–Cl bond (BDE: 83.14 kcal/mol). In Sonogashira reactions with terminal alkynes (e.g., phenylacetylene), Pd/CuI catalysis in tetrahydrofuran at room temperature achieves >95% selectivity for C(6)-alkynylated products, such as 4-chloro-7-fluoro-6-(phenylethynyl)quinazoline. Yields range from 68–93% with minimal dimerization byproducts [2]. Similarly, Suzuki-Miyaura couplings with arylboronic acids under Pd/XPhos catalysis afford 6-arylquinazolines in >90% yield. The C(6)–I bond’s intrinsic lability overrides the typical dominance of α-nitrogen-activated C(4)–Cl bonds in halogen selectivity [2] [3].
Table 1: Regioselectivity in Cross-Coupling Reactions of 4-Chloro-7-fluoro-6-iodoquinazoline
Reaction Type | Conditions | Product | Yield (%) | Selectivity (C6:C4) |
---|---|---|---|---|
Sonogashira | Pd(PPh₃)₂Cl₂/CuI, THF, r.t. | 4-Chloro-7-fluoro-6-(phenylethynyl)quinazoline | 87 | >20:1 |
Suzuki-Miyaura | Pd/XPhos, K₃PO₄, THF, 80°C | 4-Chloro-7-fluoro-6-phenylquinazoline | 92 | >50:1 |
Sequential coupling strategies exploit the divergent reactivity of C(6)–I and C(4)–Cl bonds. For example, initial Sonogashira alkynylation at C(6) followed by Suzuki coupling at C(4) enables asymmetric diarylation. However, one-pot cascades are emerging as superior in atom economy. A demonstrated protocol uses:
The reactivity dichotomy between C(4)–Cl and C(6)–I bonds stems from two factors:
Despite the C(6)–I bond’s kinetic preference, α-nitrogen at C(4) profoundly influences thermodynamic stability and post-functionalization behavior. The electron-withdrawing nature of N(3) polarizes the C(4)–Cl bond, increasing its electrophilicity for nucleophilic aromatic substitution (SNAr). After C(6) functionalization, C(4)–Cl undergoes SNAr with amines (e.g., morpholine) 10× faster than non-α-nitrogen-activated aryl chlorides. Ligand-free "Jeffery conditions" (Pd(OAc)₂, K₂CO₃, DMF) further enhance C(4) amination selectivity (>99:1) due to reduced steric hindrance near the α-nitrogen [3] [8].
The synthesis of 4-chloro-7-fluoro-6-iodoquinazoline begins with cyclocondensation of 2-amino-5-iodobenzamide and substituted benzaldehydes. Using molecular iodine in ethanol under reflux yields 2-aryl-6-iodoquinazolin-4(3H)-ones (e.g., 2-phenyl-6-iodoquinazolin-4(3H)-one). Key aromatization employs phosphorus oxychloride and triethylamine under reflux (6 h), replacing the C(4)=O group with chloride to furnish the core scaffold in 74–86% yield. Optimization revealed:
Table 2: POCl₃-Mediated Aromatization of 6-Iodoquinazolin-4(3H)-ones
Quinazolinone Precursor | Aryl Substituent (R) | Product | Yield (%) |
---|---|---|---|
2a | 4-H | 4-Chloro-2-phenyl-6-iodoquinazoline | 86 |
2b | 4-F | 4-Chloro-2-(4-fluorophenyl)-6-iodoquinazoline | 78 |
2c | 4-Cl | 4-Chloro-2-(4-chlorophenyl)-6-iodoquinazoline | 74 |
2d | 4-OCH₃ | 4-Chloro-2-(4-methoxyphenyl)-6-iodoquinazoline | 82 |
This method provides gram-scale access to the trihalogenated scaffold, enabling downstream Pd-catalyzed derivatization for drug discovery and materials science [2].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9